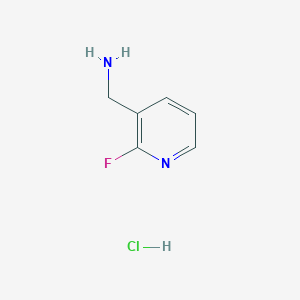

(2-Fluoropyridin-3-yl)methanamine hydrochloride

Description

The exact mass of the compound (2-Fluoropyridin-3-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Fluoropyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoropyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYUJQLRJHZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736228 | |

| Record name | 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859164-64-0 | |

| Record name | 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoropyridin-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Fluoropyridin-3-yl)methanamine Hydrochloride

Abstract

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a key building block in the synthesis of novel bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the known physical and chemical characteristics of (2-Fluoropyridin-3-yl)methanamine hydrochloride. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key physical parameters, including melting point, solubility, pKa, and spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle, analyze, and utilize this compound with confidence and scientific rigor.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Pyridine scaffolds, on the other hand, are prevalent in a vast array of pharmaceuticals and natural products, prized for their hydrogen bonding capabilities and versatile reactivity.

The convergence of these two structural motifs in compounds like (2-Fluoropyridin-3-yl)methanamine hydrochloride presents a powerful tool for the design of next-generation therapeutics. The specific placement of the fluorine atom at the 2-position of the pyridine ring can modulate the basicity of the ring nitrogen and the adjacent aminomethyl group, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile. This guide provides the foundational physicochemical data and analytical methodologies necessary for the rational design and development of novel molecules incorporating this valuable building block.

Core Physicochemical Properties

A precise understanding of the physical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the currently available and experimentally determined properties of (2-Fluoropyridin-3-yl)methanamine hydrochloride. It is important to note that while some properties are well-documented, others, such as a precise melting point and pKa, require experimental determination, for which detailed protocols are provided in Section 4.

| Property | Value | Source(s) |

| Chemical Name | (2-Fluoropyridin-3-yl)methanamine hydrochloride | [1][2] |

| CAS Number | 859164-64-0 | [1][2] |

| Molecular Formula | C₆H₈ClFN₂ | [1] |

| Molecular Weight | 162.59 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥98% | [1] |

| Boiling Point (of free base) | 225.6 °C at 760 mmHg | [3] |

| Density (of free base) | 1.18 g/cm³ | [3] |

| Solubility | Soluble in water and ethanol | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. This section outlines the expected spectral characteristics of (2-Fluoropyridin-3-yl)methanamine hydrochloride and provides the methodologies for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. For (2-Fluoropyridin-3-yl)methanamine hydrochloride, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyridine ring and the integrity of the aminomethyl group.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom. The aminomethyl protons will likely appear as a singlet or a broad singlet, and the ammonium protons may be observable depending on the solvent and its water content.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For (2-Fluoropyridin-3-yl)methanamine hydrochloride, the IR spectrum will be characterized by vibrations corresponding to the N-H bonds of the ammonium group, C-H bonds of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F bond.[6][7][8]

Expected IR Absorption Bands:

-

N-H stretch (ammonium): A broad band in the region of 2800-3200 cm⁻¹

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹

-

N-H bend (ammonium): Around 1500-1600 cm⁻¹

-

C=C and C=N stretch (aromatic ring): In the 1400-1600 cm⁻¹ region

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar, pre-charged molecule.[9][10]

Expected Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the mass of C₆H₇FN₂ plus a proton. High-resolution mass spectrometry can be used to confirm the elemental composition.

Methodologies and Experimental Protocols

To ensure the generation of reliable and reproducible data, the following section details standardized protocols for the determination of key physical properties of (2-Fluoropyridin-3-yl)methanamine hydrochloride.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[11][12] It measures the heat flow into the sample as a function of temperature, and the melting transition is observed as an endothermic peak.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of (2-Fluoropyridin-3-yl)methanamine hydrochloride into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) covering the expected melting range.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: Start at least 20 °C below the expected melting point and heat to at least 20 °C above the completion of the melt.

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination

Rationale: The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. For an ionizable compound like a hydrochloride salt, solubility is pH-dependent.[13][14][15] A common and reliable method is the shake-flask method.

Protocol:

-

Solution Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Equilibration: Add an excess of (2-Fluoropyridin-3-yl)methanamine hydrochloride to each buffer in separate vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination by Potentiometric Titration

Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a classic and accurate method for determining pKa.[16][17][18][19]

Protocol:

-

Sample Preparation: Accurately weigh a known amount of (2-Fluoropyridin-3-yl)methanamine hydrochloride and dissolve it in a known volume of deionized water or a co-solvent system if necessary.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl). Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

Caption: Logical Flow for pKa Determination by Potentiometric Titration.

Spectroscopic Sample Preparation and Analysis

Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Sample Preparation: Dissolve 5-10 mg of (2-Fluoropyridin-3-yl)methanamine hydrochloride in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[20][21][22][23]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Standard acquisition parameters are typically sufficient.

Protocol:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[1][5][24][25][26]

-

Sample Application: Place a small amount of the powdered (2-Fluoropyridin-3-yl)methanamine hydrochloride onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Safety and Handling

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide provides a comprehensive summary of the known physical properties of (2-Fluoropyridin-3-yl)methanamine hydrochloride and detailed, actionable protocols for the experimental determination of its key physicochemical parameters. By synthesizing available data with established analytical methodologies, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The application of these protocols will enable the generation of high-quality, reliable data, thereby facilitating the informed use of this important building block in the design and synthesis of novel molecules with therapeutic potential.

References

-

(2-fluoropyridin-3-yl)methanamine hydrochloride. CymitQuimica.

-

SAFETY DATA SHEET. CymitQuimica.

-

Augustin-Nowacka, D., & Chmurzyński, L. (1999). A potentiometric study of acid–base equilibria of substituted pyridines in acetonitrile. Analytica Chimica Acta, 381(2-3), 215-221.

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine.

-

ATR-FTIR - Chemistry LibreTexts. (2023, August 29).

-

fourier transform infrared spectroscopy.

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd.

-

(2-Fluoropyridin-3-yl)methanamine hydrochloride. Sigma-Aldrich.

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews, 37(5), 607-635.

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews, 22(2), 39-51.

-

Measuring the solubility of salts of basic drugs without first creating the salts.

-

NMR Sample Preparation.

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL.

-

35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2014). Solid State Nuclear Magnetic Resonance, 61-62, 1-12.

-

The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 521-529.

-

Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. (2017). Journal of Analytical Chemistry, 72(1), 84-89.

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. (2022, November 8).

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.

-

NMR Sample Preparation. College of Science and Engineering - University of Minnesota Twin Cities.

-

Pyridine hydrochloride. NIST WebBook.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 845-851.

-

FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... ResearchGate.

-

New method for determining the solubility of salts in aqueous solutions at elevated temperatures. (1976). Journal of Research of the U.S. Geological Survey, 4(3), 249-251.

-

VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Science Publishing.

-

Pyridine hydrochloride. SpectraBase.

-

New method for determining the solubility of salts in aqueous solutions at elevated temperatures. Semantic Scholar.

-

(2-Fluoropyridin-3-yl)methanamine hydrochloride. BLD Pharm.

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology, 17(3), 323-330.

-

(2-fluoropyridin-3-yl)methanamine hydrochloride. AMERICAN ELEMENTS ®.

-

2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Magnetochemistry, 3(3), 29.

-

DSC Studies on Organic Melting Temperature Standards.

-

Differential Scanning Calorimetry (DSC). TA Instruments.

-

(3-Fluoropyridin-2-yl)methanamine hydrochloride. PubChem.

-

Buy (6-Fluoropyridin-3-yl)methanamine. Smolecule.

-

(3-fluoropyridin-2-yl)MethanaMine hydrochloride. ChemicalBook.

-

Purity Determination and DSC Tzero Technology. TA Instruments.

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 770-792.

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2018). Polymers, 10(1), 22.

-

(2-fluoropyridin-3-yl)methanamine. CPHI Online.

Sources

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 3. americanelements.com [americanelements.com]

- 4. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets-global.website-files.com [assets-global.website-files.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV [osti.gov]

- 16. A potentiometric study of acid–base equilibria of substituted pyridines in acetonitrile | Semantic Scholar [semanticscholar.org]

- 17. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. sites.bu.edu [sites.bu.edu]

- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mse.washington.edu [mse.washington.edu]

- 26. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

An In-Depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features—a pyridine core functionalized with a reactive aminomethyl group and a strategically placed fluorine atom—make it an attractive intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, grounded in established scientific principles and methodologies.

Chemical Identity and Molecular Structure

(2-Fluoropyridin-3-yl)methanamine hydrochloride is the hydrochloride salt of the parent amine, (2-Fluoropyridin-3-yl)methanamine. The presence of the fluorine atom and the aminomethyl group on the pyridine ring dictates its chemical reactivity and utility.

Systematic Name: (2-fluoro-3-pyridinyl)methanamine hydrochloride[1] CAS Number: 859164-64-0[2][3] Molecular Formula: C₆H₈ClFN₂[2][3] Molecular Weight: 162.59 g/mol [2][3][4]

The structure consists of a pyridine ring, a six-membered aromatic heterocycle. A fluorine atom is substituted at the C2 position, and an aminomethyl (-CH₂NH₂) group is at the C3 position. As a hydrochloride salt, the primary amine is protonated to form an ammonium cation (-CH₂NH₃⁺), with chloride (Cl⁻) as the counter-ion. This salt form generally enhances stability and aqueous solubility compared to the free base.

Molecular Structure Diagram

Caption: 2D structure of (2-Fluoropyridin-3-yl)methanamine hydrochloride.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in synthesis and drug development. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ (Free Base) | [5][6][7] |

| Molar Mass | 126.13 g/mol (Free Base) | [6][7] |

| Boiling Point | 225.6°C at 760 mmHg (Predicted) | [6] |

| Flash Point | 90.2°C (Predicted) | [6] |

| Density | 1.18 g/cm³ (Predicted) | [6] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

Synthesis and Purification

The most common and logical synthetic route to (2-Fluoropyridin-3-yl)methanamine hydrochloride starts from the readily available precursor, 2-Fluoro-3-cyanopyridine. The synthesis involves the reduction of the nitrile (cyano) group to a primary amine.

Synthetic Rationale

The choice of a reduction method is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, catalytic hydrogenation is often preferred in industrial and pharmaceutical settings. This method avoids harsh quenching procedures and the handling of pyrophoric reagents. The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a well-established and scalable method for nitrile reduction.[8][9] The addition of hydrochloric acid (HCl) during the reaction serves two purposes: it helps to prevent catalyst poisoning by the resulting amine product and directly yields the desired hydrochloride salt, simplifying isolation.[8][9]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for nitrile reduction.[8][9]

-

Vessel Preparation: To a hydrogenation vessel, add 2-Fluoro-3-cyanopyridine (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol as the solvent, followed by a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

-

Acidification: Add concentrated hydrochloric acid (1.1 eq). The addition of acid is crucial for obtaining the hydrochloride salt directly and preventing catalyst deactivation.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This can take several hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired (2-Fluoropyridin-3-yl)methanamine hydrochloride, which can be dried under vacuum. Purity can be assessed by NMR and LC-MS.

Applications in Research and Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[10][11][12][13]

(2-Fluoropyridin-3-yl)methanamine hydrochloride serves as a key building block for introducing the 2-fluoro-3-(aminomethyl)pyridine scaffold into larger molecules. This moiety is particularly relevant in the development of kinase inhibitors and other targeted therapies. The primary amine provides a convenient handle for further chemical modifications, such as amide bond formation or reductive amination, allowing for its incorporation into a diverse range of potential drug candidates.[14]

For instance, substituted pyridinylmethanamine derivatives are explored as side chains in compounds designed to inhibit mycobacterial ATP synthase, a target for developing new treatments for Mycobacterium tuberculosis.[14] Furthermore, the cyanopyridine precursors are themselves used in the synthesis of compounds with potential carbonic anhydrase inhibition effects and anticancer properties.[15][16][17]

Safety and Handling

As with all laboratory chemicals, (2-Fluoropyridin-3-yl)methanamine hydrochloride should be handled with appropriate safety precautions.

-

Hazard Statements: Based on data for the isomeric (3-Fluoropyridin-2-yl)methanamine hydrochloride, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a synthetically versatile and pharmaceutically relevant building block. Its straightforward synthesis from 2-Fluoro-3-cyanopyridine and the strategic placement of its functional groups—a nucleophilic amine and an electronegative fluorine atom—provide medicinal chemists with a valuable tool for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in research and development.

References

-

PubChem. (2-fluoropyridin-3-yl)methanamine hydrochloride (C6H7FN2). [Link]

-

ChemBK. (2-Fluoropyridin-3-yl)MethanaMine hydrochloride. [Link]

-

Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5894. [Link]

-

PubChem. (3-Fluoropyridin-2-yl)methanamine hydrochloride. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. [Link]

-

Chemsrc. Applications of Fluorine in Medicinal Chemistry. [Link]

Sources

- 1. (2-Fluoropyridin-3-yl)methanamine hydrochloride | 859164-64-0 [sigmaaldrich.com]

- 2. 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (2-Fluoropyridin-3-yl)methanamine hydrochloride [cymitquimica.com]

- 4. (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - (2-fluoropyridin-3-yl)methanamine hydrochloride (C6H7FN2) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. cphi-online.com [cphi-online.com]

- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 9. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Fluorine in Medicinal Chemistry. | Chemsrc [chemsrc.com]

- 13. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to (2-Fluoropyridin-3-yl)methanamine Hydrochloride

Abstract

This technical guide provides an in-depth examination of (2-Fluoropyridin-3-yl)methanamine hydrochloride (CAS No: 859164-64-0), a critical building block in contemporary medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the pyridine ring introduces unique electronic properties that are highly sought after for modulating the potency, selectivity, and metabolic stability of bioactive molecules. This document details the compound's synthesis, physicochemical properties, key applications, and essential handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic intermediates to advance novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability. (2-Fluoropyridin-3-yl)methanamine hydrochloride serves as a versatile synthon, providing a primary amine handle for further elaboration and a 2-fluoropyridine core. This specific arrangement is of great interest because the fluorine atom at the 2-position exerts a strong electron-withdrawing effect, influencing the pKa of the pyridine nitrogen and modulating the reactivity of the entire ring system. This guide elucidates the practical synthesis and application of this valuable intermediate, providing field-proven insights for its effective use in a research setting.

Compound Identification and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in complex synthetic campaigns. The key identifiers and physicochemical characteristics of (2-Fluoropyridin-3-yl)methanamine hydrochloride are summarized below.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 859164-64-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₈ClFN₂ | [1] |

| Molecular Weight | 162.59 g/mol | [1][5] |

| IUPAC Name | (2-fluoro-3-pyridinyl)methanamine hydrochloride | [5] |

| Appearance | Typically a solid (e.g., beige) | [6] |

| Purity | ≥98% (Commercially available) | [1] |

| InChI Key | GKCYUJQLRJHZDQ-UHFFFAOYSA-N | [1][5] |

| Storage Conditions | Inert atmosphere, Room Temperature | [4] |

Synthesis and Mechanistic Rationale

The most common and practical laboratory-scale synthesis of (2-Fluoropyridin-3-yl)methanamine initiates from a readily available precursor, 2-fluoronicotinic acid or its nitrile equivalent, 2-fluoronicotinonitrile. The following protocol details a representative reduction of the nitrile, a robust and high-yielding transformation.

Synthetic Workflow: Reduction of 2-Fluoronicotinonitrile

The conversion of the nitrile group to a primary amine is a fundamental transformation. The choice of reducing agent is critical to ensure chemoselectivity, preserving the fluorine substituent and the pyridine ring.

Caption: Synthetic workflow for the preparation of the target hydrochloride salt.

Detailed Experimental Protocol

Objective: To synthesize (2-Fluoropyridin-3-yl)methanamine hydrochloride from 2-fluoronicotinonitrile.

Materials:

-

2-Fluoronicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (2M in diethyl ether)

-

Sodium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The suspension is cooled to 0°C in an ice bath.

-

Expert Rationale: The use of anhydrous conditions and an inert atmosphere is critical. LiAlH₄ reacts violently with water. Cooling to 0°C controls the initial exothermic reaction.

-

-

Substrate Addition: A solution of 2-fluoronicotinonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Fieser method): The reaction is carefully quenched by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure generates a granular precipitate of aluminum salts that is easily filtered.

-

Expert Rationale: This specific quenching procedure is a trusted method for safely neutralizing excess hydride and converting the aluminum salts into a filterable solid, simplifying the isolation of the product.

-

-

Isolation of Free Base: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The filter cake is washed with additional THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base, (2-Fluoropyridin-3-yl)methanamine.

-

Salt Formation: The crude amine is dissolved in a minimal amount of anhydrous diethyl ether. A solution of 2M HCl in diethyl ether is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Final Purification: The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford (2-Fluoropyridin-3-yl)methanamine hydrochloride as a solid. The purity should be confirmed by NMR and LC-MS analysis.

Applications in Drug Discovery & Medicinal Chemistry

The title compound is a valuable building block due to the unique combination of the nucleophilic amine and the electronically modified pyridine ring.

-

Scaffold for Bioactive Molecules: The primary amine serves as a key attachment point for building larger molecules. It readily participates in amide bond formation, reductive amination, and urea/thiourea formation.

-

Modulation of Physicochemical Properties: The 2-fluoro substituent significantly lowers the pKa of the pyridine nitrogen compared to its non-fluorinated analog. This can be crucial for disrupting unwanted interactions with biological targets or improving cell permeability by reducing the compound's basicity.

-

Blocking Metabolic Oxidation: The C-2 position of the pyridine ring is a potential site for metabolic oxidation by cytochrome P450 enzymes. The presence of a stable fluorine atom at this position blocks this metabolic pathway, often leading to an improved pharmacokinetic profile and increased in vivo half-life of the final drug compound.

-

Fine-Tuning Target Engagement: The fluorine atom can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's active site, enhancing binding affinity and selectivity. For instance, this moiety has been incorporated into novel inhibitors of Mycobacterium tuberculosis.[7]

Caption: Logical flow from the compound's features to its applications.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling (2-Fluoropyridin-3-yl)methanamine hydrochloride and its precursors.

Table 2: Hazard and Safety Information

| Category | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [8][9] |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Ground equipment to prevent static discharge. | [10][11] |

| Hazards | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | [6][10][12] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [6][8] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [4][6] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [8][10] |

Conclusion

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a high-value chemical intermediate whose strategic utility in drug discovery far outweighs its synthetic complexity. The 2-fluoro substituent provides a powerful tool for medicinal chemists to address common challenges in drug design, including metabolic stability and target affinity. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe implementation in the laboratory.

References

-

(2-Fluoropyridin-3-yl)MethanaMine hydrochloride. ChemBK. [Link]

-

(3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023. PubChem. [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Semantic Scholar. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH National Center for Biotechnology Information. [Link]

-

(2-fluoropyridin-3-yl)methanamine. ChemBK. [Link]

- Preparation method of fluoropyridine compounds.

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

Sources

- 1. (2-Fluoropyridin-3-yl)methanamine hydrochloride [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. (2-Fluoropyridin-3-yl)methanamine hydrochloride | 859164-64-0 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Fluoropyridin-3-yl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine Hydrochloride for Drug Discovery Professionals

Introduction

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a specialized heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. As a fluorinated pyridine derivative, its unique structural and electronic properties make it a valuable synthon for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a parent molecule, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and safe handling protocols.

Core Physicochemical and Structural Properties

The utility of (2-Fluoropyridin-3-yl)methanamine hydrochloride in drug discovery is rooted in its distinct chemical identity. The presence of a primary amine offers a reactive handle for a multitude of chemical transformations, while the fluorinated pyridine core provides a stable, bio-isosterically relevant scaffold.

| Property | Data | Source(s) |

| IUPAC Name | (2-fluoro-3-pyridinyl)methanamine hydrochloride | |

| CAS Number | 859164-64-0 | [1][2][3] |

| Molecular Formula | C₆H₈ClFN₂ | [1][4] |

| Molecular Weight | 162.59 g/mol | [1][4] |

| InChI Key | GKCYUJQLRJHZDQ-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥98% | [1] |

The fluorine atom at the C2 position of the pyridine ring exerts a strong electron-withdrawing effect, which influences the reactivity of the entire molecule. This strategic fluorination is a widely used technique in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism and to increase binding affinity through favorable interactions with protein targets.

Synthesis and Reactivity Overview

The synthesis of (2-Fluoropyridin-3-yl)methanamine hydrochloride typically involves a multi-step sequence starting from commercially available pyridine precursors. A common conceptual pathway involves the reduction of a nitrile or a related nitrogen-containing functional group at the 3-position of the 2-fluoropyridine ring.

Conceptual Synthesis Workflow

A plausible synthetic route begins with 2-fluoro-3-cyanopyridine. The critical step is the reduction of the nitrile group to a primary amine. This transformation is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting free base, (2-Fluoropyridin-3-yl)methanamine, is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is easier to handle and store.

Caption: Conceptual synthesis pathway for (2-Fluoropyridin-3-yl)methanamine HCl.

Applications in Drug Discovery and Medicinal Chemistry

(2-Fluoropyridin-3-yl)methanamine hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules for drug discovery.[5] Its primary amine provides a nucleophilic site for forming amide, sulfonamide, or urea linkages, which are fundamental components of many drug candidates.

A key application area is in the development of novel anti-infective agents. For instance, derivatives of this compound have been utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M. tb).[6] The incorporation of the fluoropyridinylmethyl moiety has been shown to be a critical side chain for achieving anti-mycobacterial activity.[6]

The broader value of fluorination in drug development cannot be overstated. Fluorine-containing glycomimetics, for example, have demonstrated enhanced metabolic stability and bioavailability.[7] The principles of using fluorine to improve drug-like properties are directly applicable to building blocks like (2-Fluoropyridin-3-yl)methanamine hydrochloride, making it a valuable tool for addressing challenges in pharmacokinetics and pharmacodynamics.[7][8]

Safety, Handling, and Storage Protocol

Due to its chemical reactivity and potential biological activity, (2-Fluoropyridin-3-yl)methanamine hydrochloride must be handled with appropriate safety precautions. It is classified as harmful and an irritant.

| Hazard Class | GHS Statement |

| Acute Toxicity | H312: Harmful in contact with skin.[9] |

| Skin Irritation | H315: Causes skin irritation.[9][10] |

| Eye Irritation | H319: Causes serious eye irritation.[9][10] |

| Respiratory Irritation | H335: May cause respiratory irritation.[9][10] |

Standard Laboratory Handling Protocol

This protocol is designed to ensure the safe handling of (2-Fluoropyridin-3-yl)methanamine hydrochloride in a research setting.

-

Engineering Controls Assessment:

-

Personal Protective Equipment (PPE) Donning:

-

Material Weighing and Dispensing:

-

Causality: Avoids generating dust and potential inhalation or contamination.

-

Action: Dispense the solid carefully onto weighing paper or into a tared container within the fume hood. Avoid creating dust clouds. Use anti-static tools if necessary.

-

-

Reaction Setup and Execution:

-

Causality: The compound is stable under recommended conditions but should be kept away from strong oxidizing agents.[11][12]

-

Action: Add the compound to the reaction vessel slowly. Ensure the reaction is conducted in a well-ventilated area (fume hood). Keep incompatible materials, such as strong oxidizers, away from the work area.

-

-

Post-Handling and Decontamination:

-

Causality: Prevents accidental exposure and cross-contamination.

-

Action: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[10] Decontaminate the work surface and any used equipment according to standard laboratory procedures.

-

-

Storage:

Conclusion

(2-Fluoropyridin-3-yl)methanamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its combination of a reactive primary amine and a strategically fluorinated pyridine core provides medicinal chemists with a versatile building block for constructing novel molecules with potentially enhanced pharmacological profiles. Understanding its physicochemical properties, reactivity, and safe handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- (2-fluoropyridin-3-yl)methanamine hydrochloride Safety Label - Vertex AI Search

-

(2-Fluoropyridin-3-yl)MethanaMine hydrochloride - Physico-chemical Properties - ChemBK - [Link]

- (2-Bromo-6-fluoropyridin-3-yl)

-

(3-Fluoropyridin-2-yl)methanamine hydrochloride - PubChem, National Center for Biotechnology Information - [Link]

-

(2-fluoropyridin-3-yl)methanamine - ChemBK - [Link]

- Safety Data Sheet for (6-Fluoropyridin-3-yl)methanamine - CymitQuimica

- (2-Fluoropyridin-3-yl)methanamine hydrochloride Product Page - BLD Pharm

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - Semantic Scholar - [Link]

- Safety D

- Safety Data Sheet for (4-FLUOROPYRIDIN-3-YL)METHANAMINE HCL - CymitQuimica

-

(3-fluoropyridin-2-yl)MethanaMine Hydrochloride - ALFA CHEMICAL - [Link]

- Understanding (2-Chloropyridin-3-yl)

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI - [Link]

- Drug Discovery Chemistry Conference - drugdiscoverychemistry.com

Sources

- 1. (2-Fluoropyridin-3-yl)methanamine hydrochloride [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 9. chemical-label.com [chemical-label.com]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

(2-Fluoropyridin-3-yl)methanamine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine Hydrochloride for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (2-Fluoropyridin-3-yl)methanamine hydrochloride (CAS No: 859164-64-0), a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard material safety data sheet (MSDS) to offer a comprehensive technical overview, including safety protocols, synthesis strategies, analytical characterization, and applications, grounded in established scientific principles.

Strategic Importance in Medicinal Chemistry

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a fluorinated heterocyclic amine that has gained prominence as a versatile intermediate in pharmaceutical synthesis.[1] The incorporation of a fluorine atom onto the pyridine ring is a strategic design element in drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacokinetic properties. These modulations often lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to target proteins.[2] This compound, therefore, serves as a valuable scaffold for creating novel therapeutic agents, particularly in areas like anti-infectives and oncology.[3]

Physicochemical and Structural Data

A precise understanding of the compound's properties is fundamental to its effective use. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source(s) |

| IUPAC Name | (2-fluoro-3-pyridinyl)methanamine hydrochloride | [4] |

| CAS Number | 859164-64-0 | [4][5] |

| Molecular Formula | C₆H₈ClFN₂ | [5] |

| Molecular Weight | 162.59 g/mol | [4][5] |

| InChI Key | GKCYUJQLRJHZDQ-UHFFFAOYSA-N | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [1][5] |

| Free Base Properties | ||

| Molecular Formula | C₆H₇FN₂ | [1] |

| Molar Mass | 126.13 g/mol | [1] |

| Density (Predicted) | 1.18 g/cm³ | [1] |

| Boiling Point (Predicted) | 225.6°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 90.2°C | [1] |

Comprehensive Safety and Handling Protocol

As a reactive pyridine derivative, rigorous adherence to safety protocols is non-negotiable. The following sections synthesize hazard data to create a robust framework for safe handling, moving beyond mere compliance to a culture of proactive safety.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary risks are associated with skin, eye, and respiratory tract contact.

-

Acute Toxicity (Dermal): Harmful in contact with skin (H312).[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[6][7]

The logical flow for handling this and similar chemical reagents in a laboratory setting is depicted below. This workflow emphasizes a multi-layered approach to safety, from initial preparation to final waste disposal.

Caption: General Laboratory Safety Workflow.

Exposure Control and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical.

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[8][9] The workspace should be well-ventilated.[9]

-

Eye/Face Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[10]

-

Skin Protection: A flame-retardant lab coat is required. Gloves are the most critical barrier for skin protection. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds; latex gloves are unsuitable.[8][11] Gloves must be inspected before use and disposed of after handling the material.[12]

-

Respiratory Protection: If dusts are generated or work is performed outside a fume hood (not recommended), a NIOSH-approved respirator is required.[12]

Handling, Storage, and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] The storage area should be designated for flammable or reactive materials, away from heat, sparks, or open flames.[14][15] The compound is hygroscopic and should be stored under an inert atmosphere.[12]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids (especially nitric acid), acid anhydrides, and acid chlorides.[15][16]

First-Aid and Emergency Procedures

Immediate and correct response to exposure is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[8][16]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[8][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and call a physician or Poison Control Center immediately.[14]

-

Spills: For small spills, use an inert absorbent material like sand or vermiculite.[9] Collect the material into a sealed container for proper disposal. Ensure the area is well-ventilated and eliminate all ignition sources.[9][14]

Synthesis and Analytical Workflow

The synthesis of (2-Fluoropyridin-3-yl)methanamine is a multi-step process that requires careful control of reaction conditions. A plausible and commonly referenced route begins with 2-fluoronicotinic acid.[1]

Proposed Synthesis Pathway

The rationale for this pathway is the conversion of a carboxylic acid to a primary amine, a common transformation in organic synthesis. The key steps involve activating the carboxylic acid, converting it to an amide, and then reducing the amide to the desired amine.

Caption: Plausible synthesis pathway.

Step-by-Step Synthesis Protocol (Illustrative)

-

Amide Formation:

-

Suspend 2-fluoronicotinic acid in a suitable solvent (e.g., dichloromethane).

-

Add an activating agent like thionyl chloride or oxalyl chloride dropwise at 0°C to form the acid chloride. The choice of an activating agent is crucial for efficient conversion without side reactions.

-

After the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess reagent.

-

Add an excess of aqueous ammonia to the reaction mixture to form 2-fluoronicotinamide.

-

Extract the product, dry the organic layer, and concentrate it to yield the crude amide.

-

-

Amide Reduction:

-

Dissolve the crude 2-fluoronicotinamide in an anhydrous ether solvent like THF.

-

Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), at a controlled temperature (typically 0°C to reflux). LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful handling due to its reactivity.

-

Upon completion, quench the reaction carefully (e.g., using the Fieser workup for LiAlH₄).

-

Filter the resulting salts and extract the aqueous layer to isolate the free base, (2-Fluoropyridin-3-yl)methanamine.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude free base in a suitable solvent like diethyl ether or methanol.

-

Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold ether, and dry under a vacuum to yield the final hydrochloride salt.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

-

Analytical Characterization

Confirming the identity and purity of the final product is a self-validating step in any synthesis protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for this exact compound require direct measurement, expected shifts can be inferred from the structure and data on similar compounds like 2-fluoropyridine.[17][18][19] One would expect characteristic signals for the aminomethyl protons, and aromatic protons on the fluoropyridine ring, with coupling patterns influenced by the fluorine atom.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.[20]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. Several suppliers offer analytical data for this compound.[5][21]

Applications in Drug Discovery: A Case Study

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. (2-Fluoropyridin-3-yl)methanamine and its analogs are key intermediates in synthesizing compounds for various therapeutic targets.

A notable example is its use in the development of novel pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents targeting Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[3] In this context, the aminomethyl group of the title compound serves as a crucial linker or side chain that can be coupled to a core scaffold.

Caption: Drug Discovery Logic Flow.

The rationale for using this specific building block is that the fluoropyridine moiety can engage in critical binding interactions within the target protein's active site, potentially enhancing potency and selectivity.[3] Furthermore, the fluorine atom can block sites of metabolism, improving the drug's pharmacokinetic profile. This demonstrates the compound's direct utility in accelerating the discovery of new drug candidates for pressing global health challenges like drug-resistant tuberculosis.[3][22][23]

Conclusion

(2-Fluoropyridin-3-yl)methanamine hydrochloride is more than a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its strategic design, incorporating a fluorine atom on a reactive pyridine scaffold, provides medicinal chemists with a powerful intermediate for developing next-generation therapeutics. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, is paramount to unlocking its full potential in the laboratory and beyond.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Washington State University. Pyridine Safety Data Sheet Information. [Link]

-

BIOSYNCE. (2025, September 23). How to handle pyridine safely?[Link]

-

PubChem. (3-Fluoropyridin-2-yl)methanamine hydrochloride. [Link]

-

ChemBK. (2-fluoropyridin-3-yl)methanamine. [Link]

-

Aaron Chemicals LLC. (2025, August 10). Safety Data Sheet. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChemLite. (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride. [Link]

-

Kumar, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5917. [Link]

-

PubChemLite. (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. [Link]

-

ChemBK. (2-Fluoropyridin-3-yl)MethanaMine hydrochloride. [Link]

-

Ni, N., & Hu, J. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(13), 5174. [Link]

-

Drug Discovery Chemistry. (2025, April 14-17). Conference Brochure. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (2-Fluoropyridin-3-yl)methanamine hydrochloride | 859164-64-0 [sigmaaldrich.com]

- 5. 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemical-label.com [chemical-label.com]

- 7. (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. aaronchem.com [aaronchem.com]

- 11. biosynce.com [biosynce.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. thermofishersci.in [thermofishersci.in]

- 15. fishersci.com [fishersci.com]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. rsc.org [rsc.org]

- 18. 2-Pyridinemethanamine, 3-fluoro-4-methoxy-, hydrochloride (1:1)(1933516-25-6) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 20. PubChemLite - (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 21. 1260903-05-6|(3-Fluoropyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 22. nbinno.com [nbinno.com]

- 23. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

An In-depth Technical Guide to the Stability and Storage of (2-Fluoropyridin-3-yl)methanamine hydrochloride

Abstract

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry and drug development. Its structural integrity is paramount for the synthesis of high-quality, reproducible downstream products. This guide provides a comprehensive analysis of the compound's stability profile, outlines potential degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. We delve into the physicochemical rationale behind these recommendations and present methodologies for in-house stability validation, ensuring researchers and development professionals can maintain the compound's purity and reactivity over time.

Introduction: The Significance of a Stable Intermediate

In the intricate process of drug discovery and development, the quality of starting materials and intermediates is a non-negotiable prerequisite. (2-Fluoropyridin-3-yl)methanamine hydrochloride serves as a key structural motif in the synthesis of a wide array of biologically active molecules. The presence of the fluoropyridine ring, combined with a reactive primary amine, makes it a versatile synthon. However, these same functional groups also represent potential sites for chemical degradation. An unstable intermediate can lead to increased impurity profiles, reduced yields, and inconsistent biological data, ultimately jeopardizing project timelines and outcomes.

This document serves as a technical resource for scientists, providing the necessary insights to mitigate risks associated with the compound's instability. By understanding the factors that influence its shelf-life and implementing correct handling procedures, researchers can ensure the material's integrity from procurement to reaction.

Physicochemical Properties and Structural Features

A foundational understanding of the compound's properties is essential for interpreting its stability.

| Property | Value | Source |

| Chemical Name | (2-Fluoropyridin-3-yl)methanamine hydrochloride | [1] |

| CAS Number | 859164-64-0 | [2][3] |

| Molecular Formula | C₆H₈ClFN₂ | [1] |

| Molecular Weight | 162.59 g/mol | [1] |

| Appearance | Typically an off-white to white solid/powder | General Supplier Data |

| Key Structural Features | Fluoropyridine ring, primary aminomethyl group, hydrochloride salt | N/A |

The molecule's stability is primarily dictated by three components:

-

The C-F Bond: Generally, the carbon-fluorine bond on an aromatic ring is very strong and stable, contributing to the overall robustness of the fluoropyridine core.[4] Organofluorine compounds often exhibit enhanced thermal and chemical stability.[4]

-

The Aminomethyl Group: The primary amine is a nucleophilic center and a site susceptible to oxidation.

-

The Hydrochloride Salt: The formation of a hydrochloride salt significantly improves the handling characteristics of the parent amine. It typically increases the melting point, enhances thermal stability, and improves solubility in polar solvents. However, it also introduces a critical vulnerability: hygroscopicity.[5][6]

Core Stability Profile: Key Degradation Factors

Our analysis, based on supplier safety data sheets (SDS) and the chemical nature of analogous compounds, identifies several key factors that can compromise the stability of (2-Fluoropyridin-3-yl)methanamine hydrochloride.

Moisture and Hygroscopicity

This is arguably the most critical factor. Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] The absorbed water can act as a medium for several degradation pathways, lower the melting point, and cause the material to physically clump, making accurate weighing difficult. Safety data sheets for similar compounds consistently warn to avoid exposure to moisture.[9][10]

-

Causality: The ionic nature of the salt attracts polar water molecules. Once absorbed, water can facilitate hydrolysis or act as a transport medium for other reactive species. The physical and chemical stability of solid dosage forms are often predominantly influenced by moisture adsorption.[7]

Temperature and Thermal Stress

While generally stable at ambient temperatures, prolonged exposure to elevated temperatures should be avoided.[9] Thermal degradation of pyridine derivatives can occur at high temperatures (often above 200°C), potentially leading to ring opening and fragmentation.[11][12][13][14]

-

Causality: Increased thermal energy can overcome the activation energy barriers for decomposition reactions. While the fluoropyridine core is robust, the aminomethyl side chain is more susceptible to thermal decomposition. During a fire, irritating and highly toxic gases, including carbon oxides, hydrogen fluoride, and nitrogen oxides, may be generated by thermal decomposition.[15]

Light (Photostability)

-

Causality: UV energy can excite electrons in the aromatic system, leading to the formation of reactive intermediates or radicals that can undergo subsequent reactions. Photosensitive groups include carbonyls, nitroaromatics, and alkenes, and in this case, the heterocyclic aromatic ring itself.[17]

Oxidative Stress

The primary amine functionality is susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over long periods can lead to the formation of corresponding imines, oxides, or other degradation products.[9]

-

Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes it a target for electrophilic attack by oxidizing species. This can lead to a variety of degradation products, altering the compound's reactivity.

Recommended Storage and Handling Protocols

Based on the stability profile, the following protocols are mandated to preserve the integrity of (2-Fluoropyridin-3-yl)methanamine hydrochloride.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Slows down potential degradation kinetics. Avoids thermal stress. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic effects and oxidation.[18] |

| Moisture | Store in a desiccated environment. | Critical for preventing moisture absorption due to the hygroscopic nature of the hydrochloride salt.[9] |

| Light | Protect from light. Store in an amber vial or opaque container. | Prevents potential photodegradation.[19] |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to the external environment.[15][20] |

Handling Procedures

-

Inert Environment: Handle the compound in a glove box or glove bag under an inert atmosphere whenever possible, especially for long-term storage aliquoting.

-

Minimize Exposure: When handling in the open, minimize the time the container is open to the atmosphere.

-

Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[9][15]

Experimental Validation of Stability

To ensure the utmost confidence in material quality, particularly for cGMP applications or long-term research projects, in-house stability validation is recommended. The following workflows are based on ICH (International Council for Harmonisation) guidelines.[21]

Workflow for Stability Assessment

This diagram outlines the logical flow for evaluating the stability of a chemical intermediate like (2-Fluoropyridin-3-yl)methanamine hydrochloride.

Sources

- 1. (2-Fluoropyridin-3-yl)methanamine hydrochloride [cymitquimica.com]

- 2. chemical-label.com [chemical-label.com]

- 3. 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmainfo.in [pharmainfo.in]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. aksci.com [aksci.com]

- 16. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide on the Solubility of (2-Fluoropyyridin-3-yl)methanamine Hydrochloride in Organic Solvents

Abstract